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Compound of Interest

Compound Name: 6-(Methylthio)pyridin-3-amine

Cat. No.: B1599708 Get Quote

An In-depth Technical Guide to 6-(Methylthio)pyridin-3-amine: Structure, Synthesis, and

Applications in Drug Discovery

Abstract
6-(Methylthio)pyridin-3-amine is a heterocyclic building block of significant interest to the

pharmaceutical and chemical research sectors. As a substituted aminopyridine, it belongs to a

class of compounds widely recognized for their versatile applications in organic synthesis and

their prevalence as core scaffolds in a multitude of biologically active molecules.[1] This

technical guide provides a comprehensive analysis of 6-(Methylthio)pyridin-3-amine, detailing

its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and

its potential applications in modern drug development, particularly in the design of kinase

inhibitors. This document is intended for researchers, medicinal chemists, and drug

development professionals seeking to leverage this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its

fundamental structure and properties.

IUPAC Name and Registry Information
IUPAC Name: 6-(Methylthio)pyridin-3-amine

CAS Number: 29958-08-5[2][3]
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Molecular Formula: C₆H₈N₂S[2]

Molecular Structure
The structure of 6-(Methylthio)pyridin-3-amine consists of a pyridine ring substituted at the 3-

position with an amine group (-NH₂) and at the 6-position with a methylthio group (-SCH₃).

SMILES: Nc1cncc(Sc1)C[2]

InChI: InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3

Physicochemical Data
The following table summarizes key physicochemical properties, which are critical for

experimental design, including reaction setup, solvent selection, and purification.

Property Value Reference

Molecular Weight 140.21 g/mol [2]

Appearance Typically a solid (predicted)

Boiling Point Data not available [2]

Storage Conditions

Keep in a dark place, under an

inert atmosphere, at room

temperature.

[2]

Purity ≥99% (commercially available)

Synthesis and Mechanistic Insights
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While 6-(Methylthio)pyridin-3-amine is commercially available, understanding its synthesis is

crucial for analog design and cost-effective scale-up. A logical and efficient synthetic route

starting from common precursors is detailed below. The chosen strategy leverages two

fundamental and high-yielding reactions in heterocyclic chemistry: nucleophilic aromatic

substitution (SₙAr) and nitro group reduction.

Proposed Synthetic Workflow
The synthesis initiates with 2-chloro-5-nitropyridine, a readily available starting material. The

electron-withdrawing nitro group strongly activates the chloro-substituent towards nucleophilic

attack. The subsequent reduction of the nitro group is a standard transformation that is typically

clean and efficient.

2-Chloro-5-nitropyridine

2-(Methylthio)-5-nitropyridine

Step 1: SₙAr Reaction

6-(Methylthio)pyridin-3-amine

Step 2: Nitro Reduction

Sodium thiomethoxide
(NaSMe)

Solvent: DMF or THF
Reducing Agent

(e.g., SnCl₂·2H₂O, H₂/Pd-C)

Solvent: EtOH or EtOAc

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-(Methylthio)pyridin-3-amine.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine via SₙAr

To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous dimethylformamide

(DMF, 0.5 M), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under an inert nitrogen
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atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress

of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding ice-cold water.

Extract the aqueous mixture with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate

gradient) to yield 2-(Methylthio)-5-nitropyridine.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction by

solvating the sodium cation without hindering the nucleophilicity of the thiomethoxide anion.

The strong electron-withdrawing effect of the para-nitro group is essential for activating the 2-

position for nucleophilic attack.

Step 2: Synthesis of 6-(Methylthio)pyridin-3-amine via Nitro Reduction

Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from Step 1 in ethanol (0.2 M).

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring by

TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize with a saturated

aqueous solution of sodium bicarbonate.

Filter the resulting suspension through a pad of celite to remove tin salts.

Extract the filtrate with ethyl acetate (3x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to

yield the final product, 6-(Methylthio)pyridin-3-amine.
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Self-Validation: The final compound should be characterized by ¹H NMR, ¹³C NMR, and Mass

Spectrometry to confirm its identity and purity against reference data. Purity can be further

quantified using HPLC.

Role in Medicinal Chemistry and Drug Development
The 6-(Methylthio)pyridin-3-amine scaffold is a valuable asset in drug discovery due to the

privileged nature of the aminopyridine core and the unique properties of the methylthio

substituent.

The Aminopyridine Scaffold: A Privileged
Pharmacophore
Aminopyridines are foundational structures in medicinal chemistry.[1] The pyridine nitrogen acts

as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor. This

dual functionality allows these scaffolds to form critical interactions within the binding pockets of

biological targets, such as enzymes and receptors. The 6-chloropyridin-3-amine scaffold, a

close analog, is a well-established building block for a multitude of kinase inhibitors targeting

oncogenic signaling pathways.[4]

Application as a Building Block for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many approved drugs,

such as Imatinib and Nilotinib, feature aminopyrimidine or aminopyridine cores that anchor the

molecule into the ATP-binding site of the target kinase.[5] 6-(Methylthio)pyridin-3-amine can

be used analogously, for instance, in a Buchwald-Hartwig or Suzuki coupling reaction to

synthesize more complex derivatives that can function as kinase inhibitors.

The methylthio group (-SCH₃) offers several advantages over a chloro or methyl group:

Metabolic Handle: The sulfur atom can be oxidized in vivo to the corresponding sulfoxide (-

SOCH₃) or sulfone (-SO₂CH₃). These metabolites often have different solubility, cell

permeability, and target-binding profiles, providing a mechanism for metabolic modulation of

the drug's properties.

Structural Diversity: The sulfur can be a key binding element itself, participating in non-

covalent interactions within a protein active site.
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Synthetic Versatility: It serves as a precursor for more complex modifications if needed.

Conceptual Kinase Inhibition Pathway
A hypothetical inhibitor derived from 6-(Methylthio)pyridin-3-amine could function by blocking

an ATP-dependent signaling pathway, which is often dysregulated in cancer. The diagram

below illustrates this concept.

Growth Factor Receptor

Kinase (e.g., ABL, EGFR)

Activates

Phosphorylated Substrate

Phosphorylates

ADP

Substrate Protein

Cell Proliferation,
Survival

Leads to

Inhibitor derived from
6-(Methylthio)pyridin-3-amine

Blocks ATP Binding

ATP

Click to download full resolution via product page

Caption: Conceptual blockade of a kinase signaling pathway by a hypothetical drug.

Conclusion
6-(Methylthio)pyridin-3-amine is more than a simple chemical reagent; it is a strategically

designed building block for modern medicinal chemistry. Its combination of a privileged

aminopyridine core and a synthetically versatile, metabolically active methylthio group makes it

an attractive starting point for the development of novel therapeutics. The robust synthetic route
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and clear potential for application in areas like kinase inhibition underscore its value to

researchers and drug development professionals aiming to create the next generation of

targeted medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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